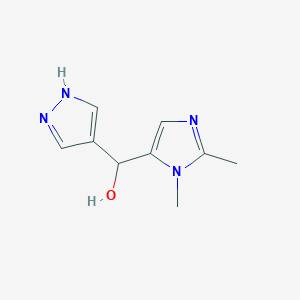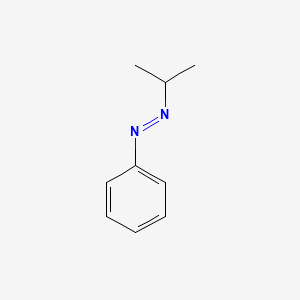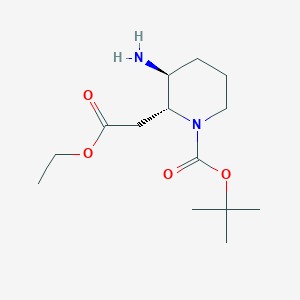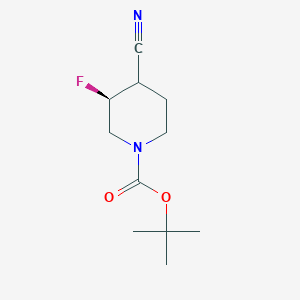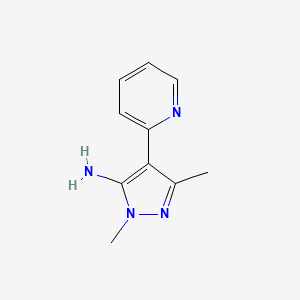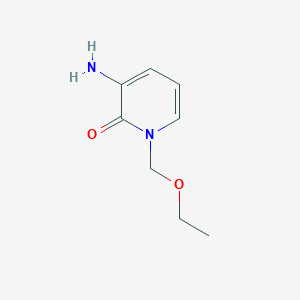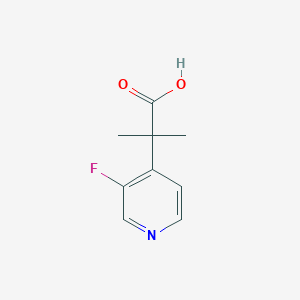![molecular formula C12H18O2 B13068852 7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
7-Acetylspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetylspiro[45]decan-6-one is a chemical compound with the molecular formula C12H18O2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetylspiro[4.5]decan-6-one can be achieved through several methods. One common approach involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, which undergo a series of rearrangements to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetylspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
7-Acetylspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: In industrial settings, it can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Acetylspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decan-6-one: A related compound with a similar spirocyclic structure but lacking the acetyl group.
1,6,9-Tri-oxaspiro[4.5]decane: Another spiro compound with additional oxygen atoms in the ring system.
Uniqueness
7-Acetylspiro[4.5]decan-6-one is unique due to the presence of the acetyl group, which can influence its reactivity and interactions. This functional group can participate in additional chemical reactions, providing a versatile platform for further modifications.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
9-acetylspiro[4.5]decan-10-one |
InChI |
InChI=1S/C12H18O2/c1-9(13)10-5-4-8-12(11(10)14)6-2-3-7-12/h10H,2-8H2,1H3 |
Clé InChI |
FYOSKKTUDDJSQP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCC2(C1=O)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



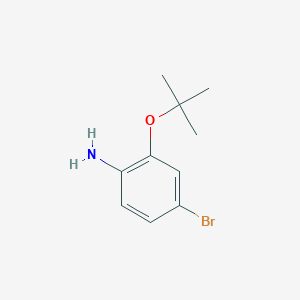

![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
